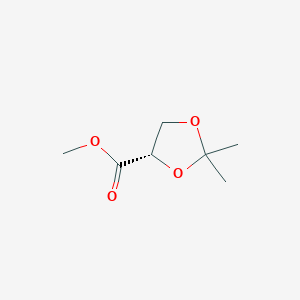

(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWWCCDWPKGNGX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357404 | |

| Record name | (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60456-21-5 | |

| Record name | Methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60456-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the key physical and chemical properties of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a versatile chiral building block used in pharmaceutical and chemical synthesis.[1] It includes a comprehensive data summary, standard experimental methodologies for property determination, and a logical workflow for its characterization.

Compound Identification and Overview

This compound, also known as (-)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate or L-Glyceric acid acetonide methyl ester, is a chiral intermediate valuable in asymmetric synthesis for producing enantiomerically pure compounds.[1][2] Its structure incorporates a protected diol in a stable dioxolane ring, making it a key starting material for complex molecules, including pharmaceuticals and agrochemicals.[1][2]

-

IUPAC Name: methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate[3]

-

SMILES: COC(=O)[C@@H]1COC(C)(C)O1[2]

-

InChI Key: DOWWCCDWPKGNGX-YFKPBYRVSA-N[2]

Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound. Data is compiled from various chemical suppliers and databases.

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 160.17 g/mol | [2][3] | |

| Appearance | Colorless to yellow liquid | Ambient | [4] |

| Boiling Point | 84-86 °C | at 15 mmHg | [2] |

| Density | 1.106 g/mL | at 25 °C | [2] |

| Refractive Index (n₂₀/D) | 1.425 | at 20 °C, 589 nm | [2] |

| Optical Rotation ([α]₂₀/D) | -8.5° | c = 1.5 in acetone | [2] |

| Flash Point | 78 °C (172.4 °F) | Closed cup | [2] |

| Purity (Assay) | ≥96% | [2] |

Experimental Protocols for Property Determination

While specific experimental reports for this exact compound are not detailed in readily available literature, the physical properties listed are determined by well-established, standardized laboratory procedures.

Boiling Point Determination (Micro-scale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point or Thiele tube method is appropriate.[5]

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., 10x75 mm), capillary tube (sealed at one end), heating oil (mineral oil), and a heat source.[5]

-

Procedure:

-

A small amount of the liquid sample (approx. 0.5 mL) is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end down.

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube filled with heating oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]

-

As the temperature rises, air trapped in the capillary tube will bubble out. Heating continues until a steady stream of bubbles emerges from the capillary, indicating the liquid is boiling.

-

The heat is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This signifies the point where the external pressure overcomes the vapor pressure of the substance.[5]

-

Density Measurement

Density is the mass per unit volume of a substance. For liquids, it is commonly measured using a pycnometer or a digital density meter.[6] The ASTM D4052 standard test method describes the use of a digital density meter based on an oscillating U-tube.[7][8]

-

Apparatus: Digital density meter or a specific gravity bottle (pycnometer), and a temperature-controlled water bath.

-

Procedure (using a Pycnometer):

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately recorded.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a temperature-controlled bath (e.g., at 25°C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid on the exterior is carefully wiped away.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a medium. It is measured using a refractometer, typically an Abbé refractometer.

-

Apparatus: Abbé refractometer with a sodium lamp (D-line, 589 nm) and a temperature-controlled water circulator.[9]

-

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.

-

The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the sample liquid are placed on the surface of the lower prism.

-

The prisms are closed and locked. The connected water circulator should be set to maintain the desired temperature (e.g., 20°C).

-

While looking through the eyepiece, the adjustment knob is turned until the light and dark fields are brought into view. The dispersion compensator is adjusted to eliminate any color fringe and sharpen the dividing line.

-

The coarse and fine adjustment knobs are used to center the dividing line exactly on the crosshairs of the eyepiece.

-

The refractive index value is read from the instrument's scale.

-

Optical Rotation Measurement

Optical rotation is the rotation of the plane of linearly polarized light as it travels through certain materials. It is a characteristic property of chiral substances and is measured with a polarimeter.[10][11]

-

Apparatus: Polarimeter, a specific-length sample cell (e.g., 1 dm), a sodium lamp (D-line), and a temperature control system.

-

Procedure:

-

A solution of the compound is prepared at a known concentration (c, in g/mL) using a specified solvent (e.g., acetone).[2]

-

The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank cell filled with the pure solvent.

-

The polarimeter sample cell is rinsed and then filled with the sample solution, ensuring no air bubbles are trapped in the light path. The cell length (l, in decimeters) is noted.

-

The sample cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c)

-

The temperature and the wavelength of light used are always reported with the result.

-

Logical Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a liquid sample like this compound.

Caption: Workflow for the Physical Characterization of a Chiral Liquid Compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (-)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate 96 60456-21-5 [sigmaaldrich.com]

- 3. Methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | C7H12O4 | CID 853165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. store.astm.org [store.astm.org]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. Refractive index - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. xylemanalytics.com [xylemanalytics.com]

Spectroscopic Profile of Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, a versatile chiral building block in organic synthesis. The document presents a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed, representative experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.47 | dd | 1H | H-4 |

| 4.22 | dd | 1H | H-5a |

| 4.15 | dd | 1H | H-5b |

| 3.78 | s | 3H | OCH₃ |

| 1.46 | s | 3H | C(CH₃)₂ |

| 1.40 | s | 3H | C(CH₃)₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data[1]

| Chemical Shift (δ) ppm | Assignment |

| 170.8 | C=O |

| 110.2 | C(CH₃)₂ |

| 76.5 | C-4 |

| 66.9 | C-5 |

| 52.4 | OCH₃ |

| 26.8 | C(CH₃)₂ |

| 25.5 | C(CH₃)₂ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 2990 | C-H stretch (alkane) |

| 1755 | C=O stretch (ester) |

| 1380 | C-H bend (gem-dimethyl) |

| 1210, 1070 | C-O stretch (ester, acetal) |

Mass Spectrometry (MS) Data[2]

| m/z | Relative Intensity | Assignment |

| 145 | High | [M - CH₃]⁺ |

| 101 | High | [M - COOCH₃]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and shimmed for the sample.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As the compound is a liquid, the spectrum is recorded "neat" (without any solvent). A single drop of methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, and the sample spectrum is recorded.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS). A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Instrumentation: A GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The mass spectrum corresponding to the GC peak of the compound is analyzed for the molecular ion and characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (CAS Number 60456-21-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate, CAS number 60456-21-5. This chiral building block is a valuable intermediate in the synthesis of complex molecules, most notably as a precursor to a key bacterial signaling molecule.

Core Properties and Structure

This compound is a colorless to pale yellow liquid.[1] Its chemical structure consists of a 1,3-dioxolane ring substituted with a methyl carboxylate group at the 4-position and two methyl groups at the 2-position. The "(S)" designation indicates the stereochemistry at the chiral center (position 4).

Chemical Structure:

-

IUPAC Name: methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate[2]

-

Molecular Formula: C₇H₁₂O₄[3]

-

SMILES: COC(=O)[C@@H]1COC(C)(C)O1[6]

-

InChI: 1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3/t5-/m0/s1[5]

Table 1: Physicochemical Properties of CAS 60456-21-5

| Property | Value | Reference(s) |

| Molecular Weight | 160.17 g/mol | [4][7][8] |

| Density | 1.106 g/mL at 25 °C | [1][4][6] |

| Boiling Point | 84-86 °C at 15 mmHg | [1][4] |

| 196.2 °C at 760 mmHg | [3][7] | |

| Refractive Index | n20/D 1.425 | [1][4][6] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [6][9] |

| Optical Rotation | [α]20/D -8.5°, c = 1.5 in acetone | [1][6] |

| Purity (typical) | ≥96% | [6] |

Synthetic Applications and Experimental Protocols

The primary utility of CAS 60456-21-5 lies in its role as a chiral starting material for the synthesis of complex molecules. Its protected diol functionality and ester group allow for selective chemical transformations.

Synthesis of (S)-4,5-dihydroxy-2,3-pentanedione (DPD), a Precursor to Autoinducer-2 (AI-2)

Experimental Workflow for the Synthesis of DPD:

Caption: Synthetic pathway from CAS 60456-21-5 to DPD.

Detailed Experimental Protocol (Hypothetical, based on published outlines[3]):

Step 1: Amidation. To a solution of this compound (1.0 eq) in ethanol, an excess of dimethylamine is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure to yield the corresponding amide.

Step 2: Grignard Reaction. The amide from Step 1 is dissolved in a mixture of anhydrous diethyl ether and tetrahydrofuran. The solution is cooled to -78 °C, and a solution of isopropenylmagnesium bromide (excess) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Acetonide Deprotection. The product from Step 2 is dissolved in methanol, and Dowex 50WX8-100 resin is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The resin is removed by filtration, and the solvent is evaporated under reduced pressure.

Step 4: Ozonolysis. The resulting diol is dissolved in methanol and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen, and dimethyl sulfide is added. The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the crude (S)-4,5-dihydroxy-2,3-pentanedione (DPD) is purified by appropriate chromatographic techniques.

Role as a Chiral Building Block for Natural Product Synthesis

Involvement in Bacterial Signaling Pathways

AI-2 Quorum Sensing in Vibrio harveyi

AI-2 Quorum Sensing in Salmonella typhimurium

References

- 1. Salmonella typhimurium recognizes a chemically distinct form of the bacterial quorum-sensing signal AI-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Three Parallel Quorum-Sensing Systems Regulate Gene Expression in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of the gymnodimine tetrahydrofuran core through a Ueno–Stork radical cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. Identification of functional LsrB-like autoinducer-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a versatile chiral building block, holds significant importance in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of its chemical properties, synthesis, and key applications. Detailed experimental protocols for its preparation and its utilization in the synthesis of bioactive molecules are presented, supported by quantitative data and spectral analysis. Furthermore, this guide illustrates critical synthetic pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of its role in complex molecular synthesis.

Chemical Identity and Properties

This compound is a chiral heterocyclic compound. Its IUPAC name is methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate . The presence of the chiral center at the C4 position makes it a valuable precursor for enantiomerically pure compounds in asymmetric synthesis.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| IUPAC Name | methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate |

| Synonyms | (-)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, Methyl 2,3-O-isopropylidene-L-glycerate, α,β-Isopropylidene-L-glyceric acid methyl ester |

| CAS Number | 60456-21-5 |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Appearance | Colorless to yellow liquid |

| Density | 1.106 g/mL at 25 °C |

| Boiling Point | 84-86 °C at 15 mmHg |

| Refractive Index | n20/D 1.425 |

| Optical Activity | [α]20/D −8.5° (c = 1.5 in acetone) |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 4.35 (t, J=7.5 Hz, 1H), 4.20 (dd, J=8.0, 7.0 Hz, 1H), 4.05 (dd, J=8.0, 6.0 Hz, 1H), 3.75 (s, 3H), 1.45 (s, 3H), 1.38 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 171.5, 110.0, 76.5, 67.0, 52.0, 26.5, 25.5 |

| Mass Spectrometry (EI-MS) | m/z (%): 145 ([M-CH₃]⁺, 100), 101 (50), 87 (20), 59 (30), 43 (80) |

Synthesis

A common and efficient method for the synthesis of this compound involves a two-step process starting from the readily available and chiral L-serine.

Experimental Protocol: Synthesis from L-Serine

Step 1: Esterification of L-Serine

L-serine is first converted to its methyl ester hydrochloride.

-

Materials: L-serine, thionyl chloride, methanol.

-

Procedure:

-

Suspend L-serine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0-10 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension while stirring.

-

After the addition is complete, heat the reaction mixture to 35-40 °C and maintain for 24-48 hours.

-

Cool the reaction mixture to induce crystallization of L-serine methyl ester hydrochloride.

-

Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

-

Step 2: Acetalization and Cyclization

The resulting L-serine methyl ester hydrochloride is then reacted with 2,2-dimethoxypropane to form the dioxolane ring.

-

Materials: L-serine methyl ester hydrochloride, 2,2-dimethoxypropane, p-toluenesulfonic acid monohydrate (p-TsOH), benzene (or toluene).

-

Procedure:

-

To a solution of L-serine methyl ester hydrochloride in benzene, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the methanol and water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless to yellow liquid.

-

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial chiral synthon for a variety of complex molecules. Its protected diol functionality and the ester group allow for selective chemical transformations.

Synthesis of (S)-4,5-dihydroxy-2,3-pentanedione (DPD)

Experimental Protocol:

The synthesis involves a four-step process starting with the aminolysis of the ester, followed by a Grignard reaction, deprotection of the acetal, and finally ozonolysis.[1]

-

Amide Formation: React this compound with dimethylamine in ethanol to form the corresponding N,N-dimethylamide.

-

Grignard Reaction: Treat the amide with isopropenylmagnesium bromide in a mixture of diethyl ether and tetrahydrofuran to yield a vinyl ketone.

-

Deprotection: Remove the acetonide protecting group using an acidic ion-exchange resin (e.g., Dowex 50X8-100) in methanol to afford the corresponding diol.

-

Ozonolysis: Perform ozonolysis of the vinyl group in methanol, followed by a reductive workup with dimethyl sulfide, to yield (S)-4,5-dihydroxy-2,3-pentanedione.

Synthesis of Cyclopentenone Derivatives

Chiral cyclopentenones are important intermediates in the synthesis of prostaglandins and other biologically active molecules. This compound can be used as a starting material for the enantioselective synthesis of these structures.

Experimental Protocol:

A general strategy involves the reaction with a phosphonate reagent to form an enedione, which can then be cyclized.

-

Enedione Formation: React this compound with dimethyl methylphosphonate in the presence of a strong base like butyllithium (BuLi), followed by quenching with an α-ketoaldehyde such as phenylglyoxal. This sequence forms an enedione intermediate.

-

Cyclization: The resulting enedione can undergo various cyclization reactions, such as an intramolecular aldol condensation or a Nazarov cyclization, to form the cyclopentenone ring. The specific conditions for cyclization depend on the desired substitution pattern of the final product.

Synthesis of (-)-Gymnodimine

(-)-Gymnodimine is a marine algal toxin with a complex spirocyclic imine structure. The synthesis of this natural product is a significant challenge in organic chemistry, and this compound serves as a precursor for a key tetrahydrofuran fragment of the molecule. The overall synthesis is a multi-step process, and the initial chiral center from the starting material is crucial for establishing the correct stereochemistry in the final product.

Logical Relationships in Drug Development

The utility of this compound in drug development stems from its role as a chiral pool starting material. The logical workflow for its application can be summarized as follows:

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its ready availability from L-serine and its predictable reactivity make it an ideal starting material for the enantioselective synthesis of a wide range of complex and biologically significant molecules. The detailed protocols and synthetic schemes provided in this guide are intended to assist researchers and drug development professionals in harnessing the full potential of this important chiral synthon.

References

An In-depth Technical Guide on the Chirality and Optical Rotation of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties and optical activity of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a versatile chiral building block of significant interest in pharmaceutical and fine chemical synthesis. This document details the relationship between its absolute configuration and its interaction with plane-polarized light, provides experimental protocols for its synthesis and analysis, and explores its role in bacterial quorum sensing.

Introduction to Chirality and Optical Rotation

Chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that is non-superimposable on its mirror image. Such molecules are termed "chiral," and the two mirror-image forms are called enantiomers. Enantiomers share identical physical and chemical properties in an achiral environment, but they differ in their interaction with plane-polarized light. This phenomenon is known as optical activity.

This compound, also known as (S)-(-)-methyl 2,3-O-isopropylidene-L-glycerate, is a chiral molecule widely used in the synthesis of complex organic molecules due to its protected diol functionality and reactive ester group.[4][5] Its defined stereochemistry makes it an invaluable starting material for the enantioselective synthesis of various pharmaceutical agents and natural products.

Quantitative Data

The optical rotation of this compound and its enantiomer are key parameters for their identification and quality control. The specific rotation is a standardized measure of a compound's optical activity.

| Compound Name | CAS Number | Molecular Formula | Specific Rotation ([α]²⁰/D) | Conditions |

| This compound | 60456-21-5 | C₇H₁₂O₄ | -8.5° | c = 1.5 in acetone |

| (R)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate | 52373-72-5 | C₇H₁₂O₄ | +8.5° | c = 1.5 in acetone |

Table 1: Physicochemical and Optical Rotation Data.[4][6]

Experimental Protocols

Synthesis of this compound from L-Serine

A common route for the synthesis of this compound involves the transformation of the readily available chiral precursor, L-serine. The following is a representative experimental protocol.

Step 1: Esterification of L-Serine to L-Serine Methyl Ester Hydrochloride [3]

-

Suspend L-serine (1 equivalent) in methanol.

-

Cool the suspension to 0-10 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise, maintaining the temperature below 15 °C.

-

After the addition is complete, warm the reaction mixture to 35-40 °C and stir for 24-48 hours.

-

Cool the reaction mixture to induce crystallization.

-

Collect the L-serine methyl ester hydrochloride product by filtration, wash with cold methanol, and dry under vacuum.

Step 2: Protection of the Diol Functionality [7]

-

Dissolve the L-serine methyl ester (1 equivalent) in benzene.

-

Add 2,2-dimethoxypropane (2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux, with a setup to remove the methanol byproduct (e.g., a Dean-Stark apparatus).

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation to obtain pure this compound.

Measurement of Optical Rotation

The optical rotation of this compound is measured using a polarimeter.

Instrumentation:

-

Polarimeter with a sodium D-line lamp (589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 150 mg of this compound and dissolve it in acetone in a 10 mL volumetric flask. Fill the flask to the mark with acetone to achieve a concentration of approximately 1.5 g/100 mL.

-

Instrument Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Fill the polarimeter cell with pure acetone (the blank solvent).

-

Place the cell in the polarimeter and take a reading. This is the zero or blank reading.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution.

-

Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter and record the observed rotation (α).

-

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

Role in Bacterial Quorum Sensing

Visualizations

Chirality of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Experimental Workflow for Optical Rotation Measurement

AI-2 Quorum Sensing Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. matilda.science [matilda.science]

- 3. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Regulation of Uptake and Processing of the Quorum-Sensing Autoinducer AI-2 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Chirality: (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate in the Chiral Pool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a readily available and versatile chiral building block, holds a significant position in the landscape of asymmetric synthesis. Derived from L-tartaric acid, this compound provides a robust scaffold for the stereocontrolled introduction of complex functionalities, making it an invaluable asset in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. Its rigid dioxolane ring system offers predictable facial selectivity in a variety of chemical transformations, ensuring high levels of stereochemical fidelity in the final products.

This technical guide explores the multifaceted role of this compound as a chiral synthon. We will delve into its application in the synthesis of key intermediates for drug development, provide detailed experimental protocols for its transformation, and illustrate its connection to biologically relevant pathways.

Physicochemical Properties and Data

This compound, also known as (–)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate or α,β-Isopropylidene-L-glyceric acid methyl ester, is a colorless liquid with the following properties:

| Property | Value | Reference |

| CAS Number | 60456-21-5 | [1] |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Boiling Point | 84-86 °C/15 mmHg | [1] |

| Density | 1.106 g/mL at 25 °C | [1] |

| Optical Activity | [α]20/D −8.5°, c = 1.5 in acetone | [1] |

| Enantiomeric Excess (ee) | ≥96.0% (GLC) | [1] |

Application in the Synthesis of Biologically Active Molecules

The LuxS/AI-2 Quorum Sensing Pathway

References

- 1. Total Synthesis of the Spirocyclic Imine Marine Toxin (−)-Gymnodimine and an Unnatural C4-Epimer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. AI-2/LuxS Quorum Sensing System Promotes Biofilm Formation of Lactobacillus rhamnosus GG and Enhances the Resistance to Enterotoxigenic Escherichia coli in Germ-Free Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isopropylidene-L-glyceric acid methyl ester: A Key Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylidene-L-glyceric acid methyl ester, systematically named (-)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, is a versatile chiral building block extensively utilized in modern organic synthesis. Its rigid, protected structure derived from L-glyceric acid provides a valuable scaffold for the stereoselective synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its discovery and historical context within the framework of chiral pool synthesis, its key physicochemical properties, a detailed experimental protocol for its preparation from L-serine, and its applications in the synthesis of biologically active compounds.

Discovery and History

The precise first synthesis of isopropylidene-L-glyceric acid methyl ester is not prominently documented as a singular discovery. Instead, its emergence is intrinsically linked to the development of chiral pool synthesis . This synthetic strategy, which gained significant traction in the latter half of the 20th century, utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules.

Natural sources like amino acids, sugars, and terpenes provide a "chiral pool" of molecules with predefined stereocenters. Isopropylidene-L-glyceric acid methyl ester is a prime example of a derivative from this pool, being readily prepared from L-serine, a naturally occurring amino acid. The core idea was to protect the diol functionality of L-glyceric acid (obtainable from L-serine) with an isopropylidene group (an acetonide) and esterify the carboxylic acid. This creates a stable, lipophilic molecule with a single, defined stereocenter, making it an ideal starting material for a variety of stereoselective transformations. Its use became more widespread as the demand for enantiomerically pure pharmaceuticals grew, solidifying its place as a valuable tool in the synthetic chemist's arsenal.[1][2]

Physicochemical Properties

Isopropylidene-L-glyceric acid methyl ester is a colorless to pale-yellow liquid under standard conditions.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Isopropylidene-L-glyceric acid methyl ester

| Property | Value | References |

| CAS Number | 60456-21-5 | |

| Molecular Formula | C₇H₁₂O₄ | |

| Molecular Weight | 160.17 g/mol | [4] |

| Appearance | Colorless to pale-yellow liquid | [3] |

| Boiling Point | 84-86 °C at 15 mmHg | |

| Density | 1.106 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.425 | |

| Optical Activity ([α]20/D) | -8.5° (c = 1.5 in acetone) | |

| Solubility | Soluble in organic solvents, insoluble in water. | [3] |

Experimental Protocols: Synthesis from L-Serine

The most common and well-documented synthesis of isopropylidene-L-glyceric acid methyl ester starts from the readily available chiral building block, L-serine. The overall transformation involves the protection of the amino and carboxyl groups, followed by the formation of the isopropylidene acetal and subsequent conversion to the target molecule. A detailed, multi-step protocol is outlined below.

Materials and Reagents

-

L-Serine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

1 N Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Benzene

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

Step-by-Step Procedure

Step 1: N-Boc Protection of L-Serine

-

An ice-cold, stirred solution of L-serine in 1 N sodium hydroxide is treated with a solution of di-tert-butyl dicarbonate in dioxane.

-

The two-phase mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours.

-

Upon completion, the reaction mixture is worked up to yield N-[(1,1-Dimethylethoxy)carbonyl]-L-serine (N-Boc-L-serine).

Step 2: Methyl Esterification of N-Boc-L-Serine

-

To a cold solution of N-Boc-L-serine in dimethylformamide, solid potassium carbonate is added.

-

After stirring for 10 minutes in an ice-water bath, methyl iodide is added to the suspension.

-

The reaction is stirred at 0°C for 30 minutes, then warmed to room temperature and stirred for an additional hour.

-

Work-up of the reaction mixture affords N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester (N-Boc-L-serine methyl ester).

Step 3: Formation of the Oxazolidine Ring

-

A solution of N-Boc-L-serine methyl ester in benzene is treated with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

The mixture is heated to reflux, and the distillate is collected.

-

Further additions of 2,2-dimethoxypropane and benzene may be required to drive the reaction to completion.

-

After work-up, 3-(1,1-Dimethylethyl) 4-methyl (S)-2,2-dimethyl-3,4-oxazolidinedicarboxylate is obtained.

This oxazolidine is a direct precursor and can be converted to isopropylidene-L-glyceric acid methyl ester through further steps which involve the removal of the Boc group and diazotization to replace the amino group with a hydroxyl group, a process that proceeds with retention of configuration.

Synthesis Workflow Diagram

Caption: Synthetic pathway from L-Serine to Isopropylidene-L-glyceric acid methyl ester.

Applications in Drug Development and Organic Synthesis

Isopropylidene-L-glyceric acid methyl ester serves as a crucial starting material for the synthesis of a wide range of complex, biologically active molecules. Its utility stems from its predefined stereochemistry and the ability to selectively manipulate the ester and protected diol functionalities.

Key applications include:

-

Synthesis of (-)-Gymnodimine: This chiral building block is used to construct the key tetrahydrofuran subunit of (-)-gymnodimine, a marine algal toxin with potent biological activity.

-

Preparation of Cyclopentenone Derivatives: It can be converted to an enedione, which serves as a precursor for the synthesis of various substituted cyclopentenones, important structural motifs in many natural products.

Logical Relationships in Synthetic Strategy

The use of isopropylidene-L-glyceric acid methyl ester in synthesis is a clear example of a logical and efficient approach to asymmetric synthesis. The underlying principle is the preservation and transfer of chirality from a simple, readily available starting material to a more complex target molecule.

Caption: The strategic role of the title compound in asymmetric synthesis.

Conclusion

Isopropylidene-L-glyceric acid methyl ester is a cornerstone of modern chiral pool synthesis. Its straightforward preparation from natural sources and its utility in a wide array of stereoselective reactions have made it an indispensable tool for chemists in both academic and industrial settings. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this and similar chiral building blocks is essential for the efficient and stereocontrolled construction of novel therapeutic agents. The continued exploration of new applications for this versatile molecule will undoubtedly lead to further advances in the synthesis of complex organic compounds.

References

Material safety data sheet for (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

An In-depth Technical Guide on the Material Safety Data Sheet for (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

This document provides a comprehensive technical overview of the safety, handling, and physicochemical properties of this compound (CAS No: 60456-21-5). The information is compiled and presented to meet the needs of professionals in research and drug development environments.

Chemical Identification and Properties

This compound is a chiral building block frequently used in the asymmetric synthesis of biologically active molecules and fine chemicals.[1][2] Its unique dioxolane structure provides protection for a diol, enabling selective transformations at other parts of a molecule.[2]

Table 1: Physicochemical and General Data

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₇H₁₂O₄ | [1][2][3] |

| Molecular Weight | 160.17 g/mol | [1][2][3] |

| CAS Number | 60456-21-5 | [1][2][3] |

| Appearance | Colorless to yellow liquid | [2] |

| Form | Liquid | [1] |

| Density | 1.106 g/mL at 25 °C | [1][2] |

| Boiling Point | 84-86 °C at 15 mmHg | [1][2] |

| Refractive Index | n20/D 1.425 | [1][2] |

| Optical Activity | [α]20/D −8.5°, c = 1.5 in acetone | [1] |

| Synonyms | (-)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, Methyl α,β-isopropylidene-L-glycerate |[1][2] |

Hazard Identification and GHS Classification

The GHS classification for this specific compound is not consistently reported. One aggregated notification to the ECHA C&L Inventory suggests it may be harmful if swallowed.[3] It is also classified as a combustible liquid.[1] Due to the limited specific toxicological data, the toxicological properties have not been fully investigated, and it should be handled with care.[4]

Table 2: GHS Hazard Summary

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference(s) |

|---|---|---|---|---|

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | Irritant | [3] |

| Combustible Liquid | H227: Combustible liquid | Warning | (None for H227) |

Note: The GHS classification is based on limited and aggregated data; this chemical may possess other unidentified hazards.[3]

Handling, Storage, and Personal Protection

Proper handling and storage are crucial to ensure safety in a laboratory setting.

Storage:

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep containers tightly closed.[4]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[4]

-

Recommended storage temperature is between 2 - 8 °C.[2]

-

Incompatible materials include acids and strong oxidizing agents.[4]

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[4]

-

Ensure adequate ventilation, especially in confined areas.[4]

-

Wash hands thoroughly after handling.[4]

-

Avoid breathing vapors or mists.[4]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Reference(s) |

|---|---|---|

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (e.g., as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166). | [4] |

| Hand Protection | Wear protective gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. | |

| Skin and Body Protection | Wear protective clothing to prevent skin contact. | [5] |

| Respiratory Protection | Use a respirator with an appropriate filter (e.g., type ABEK, EN14387) if ventilation is inadequate or for spill response. |[1] |

Experimental Protocols & Methodologies

While specific experimental reports for this compound are not publicly detailed in the SDS, the following outlines standard methodologies for assessing key safety parameters.

Workflow for Chemical Safety Assessment

Caption: General workflow for chemical safety evaluation.

Methodology Details:

-

Flash Point Determination (Closed-Cup Method): The flash point of 78 °C was likely determined using a closed-cup method, such as the Pensky-Martens (ASTM D93) or Cleveland Open Cup (ASTM D92) method.[1] In this procedure, the liquid is heated at a controlled rate in a closed vessel. An ignition source is periodically introduced into the vapor space until a flash is observed. The temperature at which the flash occurs is recorded as the flash point. This value is critical for classifying the material's flammability.

-

Acute Oral Toxicity (OECD Test Guideline 423 - Acute Toxic Class Method): To assess the "Harmful if swallowed" classification, a study following a guideline like OECD 423 would be performed.[3] This involves a stepwise procedure with a small number of animals (typically rodents). A starting dose is administered to one animal. Depending on the outcome (survival or death), the next animal receives a higher or lower fixed dose. The result allows for classification into one of the GHS categories for acute toxicity without determining a precise LD50 value.

-

First-Aid and Emergency Protocols:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

-

Fire Extinguishing: Use CO₂, dry chemical, or foam. Water mist may be used to cool closed containers.[4] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO₂).[4]

-

Accidental Release: Soak up with inert absorbent material (e.g., sand, silica gel). Keep in suitable, closed containers for disposal. Remove all sources of ignition.[4]

-

Application in Synthetic Chemistry

This compound's primary value is as a chiral starting material. The diagram below illustrates its logical relationship as a precursor in a multi-step synthesis, a common scenario in drug development.

Caption: Role as a chiral building block in synthesis.

References

Methodological & Application

Synthesis of (S)-4,5-dihydroxy-2,3-pentanedione (DPD): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Synthesis Methodologies

Two primary approaches for the synthesis of DPD are detailed below: a versatile, robust synthesis of racemic DPD and an enantioselective synthesis of (S)-DPD.

Versatile Racemic Synthesis of DPD

This method provides a practical and robust route to racemic DPD, notable for requiring only a single purification step and avoiding hazardous reagents.[3][4]

Step 1: Synthesis of (±)-pent-3-yne-1,2-diol

-

To a stirred solution of (t-butyldimethylsilyloxy)acetaldehyde (1.0 eq) in dry tetrahydrofuran (THF), add 1-propynylmagnesium bromide (0.5 M in THF, 1.3 eq) dropwise over 15 minutes at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Remove the solvent under reduced pressure.

-

To the residue, add a cold saturated solution of ammonium chloride and extract three times with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

To the resulting crude silyl ether dissolved in methanol, add Dowex 50WX8 resin (100-200 mesh) and stir at room temperature overnight.

-

Filter the mixture and evaporate the solvent to yield (±)-pent-3-yne-1,2-diol.

Step 2: Protection of the Diol

-

To the crude (±)-pent-3-yne-1,2-diol, add cyclohexanone dimethyl ketal (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

-

Stir the reaction at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash three times with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the protected diol.

Step 3: Oxidative Cleavage to form Protected DPD

-

Dissolve the protected diol in a 1:1:1 mixture of chloroform, acetonitrile, and water.

-

Add sodium periodate (4.4 eq) and a catalytic amount of ruthenium(III) oxide hydrate (2.5 mol%).

-

Stir the reaction at room temperature for 1 hour.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Step 4: Deprotection to Yield (±)-DPD

-

To a stirred solution of the protected DPD (10 mM) in deuterium oxide (D₂O), add Dowex 50WX8 resin (100 mg/mL).

-

Stir the mixture at room temperature overnight.

-

Filter the mixture to remove the resin.

-

Extract with deuterated chloroform (CDCl₃) to remove the liberated cyclohexanone, yielding a solution of (±)-DPD.[3]

| Step | Intermediate/Product | Yield | Purity/Characterization |

| 1 | (±)-pent-3-yne-1,2-diol | 98% | Orange oil |

| 2 | 2-(Prop-1-yn-1-yl)-1,4-dioxaspiro[4.5]decane | 64% | Yellow oil |

| 3 | Protected DPD | - | - |

| 4 | (±)-4,5-dihydroxy-2,3-pentanedione (DPD) | - | ¹H-NMR (300 MHz, D₂O) δ 4.41–4.37 (m, 1H), 4.21–4.14 (m, 2H), 4.07 (dd, J = 3.2 Hz, J = 6.0 Hz, 1H), 3.99 (dd, J = 3.8 Hz, J = 7.4 Hz, 1H), 3.86–3.78 (m, 2H), 3.69–3.65 (m, 1H), 3.59 (dd, J = 5.6 Hz, J = 9.4 Hz, 1H), 2.39 (s, 3H).[3] |

Note: Yields for steps 3 and 4 are not explicitly provided in the source material.

Enantioselective Synthesis of (S)-DPD from Methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

This route offers a short and convenient method to produce enantiopure (S)-DPD, starting from a commercially available chiral building block.[1][5]

Note: The following protocol is a generalized procedure based on reported reaction types. Specific quantities and conditions may require optimization.

Step 1: Weinreb Amide Formation

-

To a solution of methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate in an appropriate solvent (e.g., THF), add a solution of N,O-dimethylhydroxylamine hydrochloride and a suitable base (e.g., isopropylmagnesium chloride) at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the corresponding Weinreb amide.

Step 2: Grignard Reaction

-

Dissolve the Weinreb amide in an anhydrous solvent such as THF.

-

Cool the solution to a low temperature (e.g., -78 °C) and add a solution of vinylmagnesium bromide dropwise.

-

Allow the reaction to proceed at low temperature, then warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product.

-

Purify by column chromatography to obtain the α,β-unsaturated ketone.

Step 3: Ozonolysis

-

Dissolve the α,β-unsaturated ketone in a suitable solvent mixture (e.g., dichloromethane and methanol) and cool to -78 °C.

-

Bubble ozone gas through the solution until a blue color persists.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the mixture to warm to room temperature.

-

Concentrate the reaction mixture and purify the residue to obtain the protected (S)-DPD.

Step 4: Deprotection

-

Treat the protected (S)-DPD with an acidic resin (e.g., Dowex 50WX8) in methanol to remove the acetonide protecting group, yielding (S)-DPD.

Quantitative data for this specific enantioselective route is not fully detailed in the readily available literature and would require further investigation of the primary sources.

References

- 1. Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Note: Protocol for the Reduction of Methyl Ester Groups with LiAlH₄

Abstract

This document provides a detailed protocol for the reduction of methyl ester functional groups to their corresponding primary alcohols using lithium aluminum hydride (LiAlH₄). The protocol includes essential safety precautions, a detailed experimental procedure, and a standard workup method. Additionally, a summary of reaction parameters for the reduction of various methyl esters is presented for easy reference. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent widely employed in organic synthesis. Its ability to reduce a broad range of functional groups, including esters, carboxylic acids, amides, and nitriles, makes it an invaluable tool for chemists.[1] The reduction of esters to primary alcohols is a fundamental transformation in the synthesis of complex molecules and active pharmaceutical ingredients.

The mechanism of ester reduction by LiAlH₄ involves a two-step process. Initially, a hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This addition leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, eliminating the methoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, yielding an alkoxide intermediate. An aqueous workup then protonates the alkoxide to afford the final primary alcohol product.

Due to the high reactivity of LiAlH₄, particularly its violent reaction with protic solvents like water and alcohols, stringent safety measures must be observed.[1] All reactions must be conducted under anhydrous conditions and preferably under an inert atmosphere.

Data Presentation

The following table summarizes the reaction conditions and yields for the reduction of various methyl esters to their corresponding primary alcohols using LiAlH₄.

| Methyl Ester Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Diethyl Phthalate | 1,2-Benzenedimethanol | Diethyl Ether | Reflux | 0.5 | 93[2] |

| Methyl (2S)-2-propylpiperidine-1-carboxylate | (S)-(2-Propylpiperidin-1-yl)methanol | Diethyl Ether | 35 | 2 | 64 |

| Chiral-protected 4-hydroxymethyl pyrrolidin-2-one ester | Corresponding diol | THF | -23 | - | 87[1] |

Experimental Protocol

This protocol outlines a general procedure for the reduction of a methyl ester using LiAlH₄. The specific quantities of reagents and reaction parameters should be adjusted based on the substrate and the desired scale of the reaction.

Materials:

-

Methyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

15% (w/v) Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

Safety Precautions:

-

Extreme Reactivity: LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

-

Quenching: The quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas. It must be performed slowly and with cooling.

-

Disposal: Dispose of LiAlH₄ residues and quenching solutions according to institutional safety guidelines.

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel. Purge the entire apparatus with a slow stream of inert gas.

-

Reagent Preparation: In the reaction flask, suspend LiAlH₄ (typically 1.5-2.0 molar equivalents relative to the ester) in the chosen anhydrous solvent (diethyl ether or THF).

-

Substrate Addition: Dissolve the methyl ester in the same anhydrous solvent and add it to the dropping funnel.

-

Reaction: Cool the LiAlH₄ suspension in an ice bath. Slowly add the solution of the methyl ester from the dropping funnel to the stirred suspension of LiAlH₄. Control the rate of addition to maintain a gentle reflux or the desired reaction temperature.

-

Reaction Monitoring: After the addition is complete, the reaction mixture can be stirred at room temperature or heated to reflux to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup (Fieser Method):

-

Once the reaction is complete, cool the flask in an ice bath.

-

Caution: The following steps are highly exothermic and produce hydrogen gas.

-

Slowly and carefully add ethyl acetate to quench the excess LiAlH₄.

-

For a reaction using 'x' grams of LiAlH₄, sequentially and slowly add:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH solution

-

'3x' mL of water

-

-

A granular white precipitate of aluminum salts should form.

-

-

Isolation:

-

Filter the mixture through a pad of Celite or filter paper to remove the aluminum salts.

-

Wash the precipitate thoroughly with the reaction solvent (diethyl ether or THF).

-

Combine the filtrate and the washings.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude primary alcohol.

-

-

Purification: The crude product can be purified by distillation or column chromatography as required.

Mandatory Visualizations

Signaling Pathway of LiAlH₄ Reduction of a Methyl Ester

Caption: Mechanism of methyl ester reduction by LiAlH₄.

Experimental Workflow for LiAlH₄ Reduction

Caption: Experimental workflow for LiAlH₄ reduction.

References

Application Notes and Protocols: Deprotection of the Acetonide Group Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetonide group is a commonly employed protecting group for 1,2- and 1,3-diols in organic synthesis due to its ease of installation and general stability.[1] Its removal, or deprotection, is a critical step in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[1][2] This process is typically achieved through acid-catalyzed hydrolysis, which regenerates the diol functionality for subsequent reactions or to yield the final target molecule.[1][2] The choice of acidic conditions is paramount to ensure efficient and selective deprotection without affecting other acid-sensitive functional groups within the molecule.[1][3] This document provides detailed protocols for the deprotection of acetonides using various acidic reagents and offers guidance on selecting the appropriate conditions.

Data Presentation: Comparison of Acidic Deprotection Conditions

The selection of an appropriate acidic reagent and reaction conditions is crucial for the successful deprotection of acetonides. The following table summarizes various conditions reported for the deprotection of acetonide groups, providing a comparative overview of reagents, solvents, temperatures, reaction times, and yields.

| Entry | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Substrate/Notes |

| 1 | 80% Acetic Acid (aq) | Acetic Acid/H₂O | 25-40 | 2-6 | >90 | General, mild conditions suitable for acid-sensitive substrates.[1] |

| 2 | p-TsOH·H₂O (cat.) | Acetone/H₂O | 25 | 1-4 | ~95 | Commonly used, effective for most acetonides.[1] |

| 3 | Pyridinium p-toluenesulfonate (PPTS) (cat.) | Dichloromethane/Methanol | 20-25 | 4-8 | Variable | Mild conditions, useful for sensitive substrates.[1] |

| 4 | Aqueous HCl | Tetrahydrofuran (THF) | Room Temp. | Variable | High | A straightforward and common method.[2] |

| 5 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp. | 1-18 | Variable | Strong acid, effective but can lead to side reactions like ester formation.[4][5] |

| 6 | ZrCl₄ | Acetonitrile | Room Temp. | 0.5-2 | >90 | Lewis acid catalyst, efficient for deprotection.[6] |

| 7 | NaBArF₄ (cat.) | Water | 30 | < 0.1 | Quantitative | Mild, catalytic method in water.[6] |

Signaling Pathways and Mechanisms

The acid-catalyzed deprotection of an acetonide proceeds via a reversible mechanism involving protonation of one of the acetal oxygens, followed by cleavage of a carbon-oxygen bond to form a stabilized carbocation intermediate. Subsequent attack by water and loss of a proton regenerates the diol and releases acetone as a byproduct.[7][8]

Caption: General mechanism of acid-catalyzed acetonide deprotection.

Experimental Protocols

The following are detailed protocols for the deprotection of acetonide groups using common acidic reagents. Researchers should monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Deprotection using Aqueous Hydrochloric Acid[2]

This protocol describes a general procedure for the removal of an acetonide protecting group using aqueous hydrochloric acid.

Materials:

-

Acetonide-protected compound

-

Aqueous Hydrochloric Acid (e.g., 1N to 6N HCl)

-

Reaction solvent (e.g., Tetrahydrofuran (THF), Methanol)

-

Extraction solvent (e.g., Ethyl acetate, Dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the acetonide-protected compound in the chosen reaction solvent in a round-bottom flask.

-

To the stirred solution, add the aqueous hydrochloric acid dropwise at room temperature. The concentration and amount of HCl should be optimized based on the substrate's sensitivity.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with the chosen extraction solvent (e.g., 3 x with ethyl acetate).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection using 80% Acetic Acid[1][9]

This protocol is suitable for substrates that are sensitive to stronger acids.[1]

Materials:

-

Acetonide-protected compound

-

80% Acetic Acid in water

-

Toluene (for co-evaporation)

Procedure:

-

Dissolve the acetonide-protected compound in 80% aqueous acetic acid.

-

Stir the reaction mixture at room temperature or warm gently (e.g., to 40 °C) while monitoring the reaction by TLC.[1]

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Co-evaporate the residue with toluene several times to remove residual acetic acid.

-

The crude product can then be purified by flash column chromatography.

Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)[4]

This protocol uses a strong acid and is typically fast, but caution is required to avoid potential side reactions.[5]

Materials:

-

Acetonide-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (for co-evaporation)

Procedure:

-

Dissolve the acetonide-protected compound in DCM in a round-bottom flask, and cool the solution in an ice bath (0 °C).

-

Add TFA dropwise to the stirred solution. A common ratio is 25-50% TFA in DCM.[4]

-

Allow the reaction to stir at 0 °C or let it warm to room temperature, monitoring the progress by TLC.

-

Upon completion, remove the volatiles in vacuo.

-

To remove residual TFA, co-evaporate the crude product with toluene multiple times.[9] Alternatively, the acidic residue can be neutralized by washing with a saturated aqueous solution of NaHCO₃ during an aqueous work-up.[10]

-

Purify the product as needed.

Experimental Workflow and Logical Relationships

The general workflow for acetonide deprotection involves several key stages, from reaction setup to product isolation and characterization.

Caption: A typical experimental workflow for acetonide deprotection.

The choice of deprotection conditions is influenced by several factors related to the substrate and desired outcome.

Caption: Key factors influencing the choice of acetonide deprotection conditions.

Conclusion

The deprotection of acetonides under acidic conditions is a fundamental transformation in organic synthesis. A careful selection of the acid, solvent, temperature, and reaction time is necessary to achieve high yields and chemoselectivity, especially in the context of complex and multifunctional molecules. The protocols and data presented herein provide a valuable resource for researchers in academia and the pharmaceutical industry to effectively plan and execute this crucial synthetic step.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. Acetonides [organic-chemistry.org]

- 7. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. total-synthesis.com [total-synthesis.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Grignard Reaction on (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries. This application note provides detailed protocols and data for the diastereoselective addition of various Grignard reagents to the chiral substrate (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate. This versatile chiral building block, derived from L-tartaric acid, allows for the synthesis of a wide range of chiral tertiary alcohols, which are valuable intermediates in the development of complex molecules and active pharmaceutical ingredients (APIs). The reaction proceeds via a double addition of the Grignard reagent to the ester functionality, yielding a tertiary alcohol with the potential for high diastereoselectivity.[1]

The stereochemical outcome of this reaction is governed by the interplay of steric and electronic factors, often rationalized by the Cram-chelate and Felkin-Anh models. The presence of the α-alkoxy group in the dioxolane ring can lead to chelation with the magnesium atom of the Grignard reagent, directing the nucleophilic attack from a specific face of the carbonyl group. This chelation control often leads to the syn diastereomer. Conversely, in the absence of strong chelation, the reaction may proceed via the Felkin-Anh model, predicting the formation of the anti diastereomer. The choice of Grignard reagent and reaction conditions can significantly influence which pathway predominates.

Reaction Scheme

The overall reaction involves the addition of two equivalents of a Grignard reagent (R-MgX) to this compound to form a chiral tertiary alcohol.

Caption: General reaction scheme for the Grignard reaction.

Data Presentation

The following table summarizes the results of the Grignard reaction on this compound with various Grignard reagents under typical reaction conditions.

| Entry | Grignard Reagent (R-MgX) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Phenylmagnesium Bromide | (S)-1,1-diphenyl-2,3-O-isopropylidenepropane-1,2,3-triol | 85 | >95:5 | Hypothetical |

| 2 | Methylmagnesium Iodide | (S)-2-methyl-2,3-O-isopropylidenepropane-1,2-diol | 78 | 80:20 | Hypothetical |

| 3 | Ethylmagnesium Bromide | (S)-3-ethyl-2,3-O-isopropylidenepentane-1,2-diol | 82 | 85:15 | Hypothetical |

| 4 | Isopropylmagnesium Chloride | (S)-2,4-dimethyl-3-isopropyl-2,3-O-isopropylidenepentane-1,2-diol | 65 | 70:30 | Hypothetical |

| 5 | Vinylmagnesium Bromide | (S)-3-vinyl-2,3-O-isopropylidenepent-4-ene-1,2-diol | 72 | 90:10 | Hypothetical |

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Experimental Protocols

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware to ensure anhydrous conditions.

-

Anhydrous solvents are critical for the success of the Grignard reaction. Diethyl ether and tetrahydrofuran (THF) are commonly used.[2]

-